molecular formula C11H14N2O6 B10800753 1-(2'-O-4-C-Methylene-beta-D-ribofuranosyl)thymine

1-(2'-O-4-C-Methylene-beta-D-ribofuranosyl)thymine

Cat. No.: B10800753
M. Wt: 270.24 g/mol
InChI Key: TYYUAZVXLRMUMN-NSCJJHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine is a bicyclic nucleoside. It is a synthetic compound used primarily in scientific research. The compound has a molecular weight of 270.24 and a chemical formula of C11H14N2O6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine involves a chemoenzymatic convergent synthesis approach. This method includes the use of specific enzymes to catalyze the formation of the compound from its precursors . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the bicyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like methanol or ethanol, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of modified nucleosides .

Scientific Research Applications

1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA during synthesis. This incorporation can disrupt normal nucleic acid function, leading to potential antiviral or anticancer effects. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine is unique due to its bicyclic structure, which provides increased stability and resistance to enzymatic degradation. This makes it particularly useful in research applications where stability is crucial .

Properties

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

IUPAC Name

1-[(1S,3R,4R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7?,9-,11+/m1/s1

InChI Key

TYYUAZVXLRMUMN-NSCJJHTCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3C([C@@](O2)(CO3)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.